N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazine-derived acetamide featuring a methylsulfanylphenyl substituent at the pyridazinyl C3 position and an isobutyl group on the acetamide nitrogen. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic and π-π stacking interactions are critical .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H21N3O2S/c1-12(2)10-18-16(21)11-20-17(22)9-8-15(19-20)13-4-6-14(23-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,18,21) |
InChI Key |
AHJRDUJHWOUXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Isobutyl Group: The isobutyl group is typically added through an alkylation reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide could be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The phenyl and pyridazine rings may facilitate binding to proteins or enzymes, potentially inhibiting or modulating their activity. The methylsulfanyl group could also play a role in its biological activity by affecting the compound’s overall polarity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinyl-acetamide derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyridazinyl-Acetamide Derivatives
*Calculated based on molecular formulas where exact masses were unavailable.
Key Observations
Substituent Impact on Lipophilicity :
- The methylsulfanyl group in the target compound confers higher lipophilicity compared to the chlorophenyl (Cl) or thiadiazolyl groups in analogs . This may enhance cell permeability but reduce aqueous solubility.
- Naphthyl () and pyrrolidine-sulfonyl () substituents introduce contrasting properties: naphthyl increases aromaticity (favoring π-π interactions), while sulfonamide improves solubility via polar interactions.
Similarly, thiadiazolyl () may mimic carbonyl groups in hydrogen-bonding interactions .
Stereoelectronic Effects :
- Chlorine () and methylsulfanyl (main compound) are electron-withdrawing groups, altering the pyridazinyl ring’s electron density and affecting binding to targets like kinases or proteases.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., isobutyl or ethylphenyl ) may be synthesized via straightforward alkylation, while pyrrolidine-sulfonyl () requires sulfonylation steps, increasing synthetic complexity .
Research Findings and Implications
- highlights a related compound’s synthesis using NMR for characterization, suggesting similar methods apply to the target compound. The presence of a methylsulfanyl group may necessitate protective strategies during synthesis to prevent oxidation .
- discusses hydrophobic enclosure in protein-ligand binding, relevant to the methylsulfanyl and naphthyl groups’ roles in enhancing affinity via van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
